1,3,5-Tris((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene
CAS No.:
Cat. No.: VC20488649
Molecular Formula: C24H30N6
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H30N6 |
|---|---|
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 1-[[3,5-bis[(3,5-dimethylpyrazol-1-yl)methyl]phenyl]methyl]-3,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C24H30N6/c1-16-7-19(4)28(25-16)13-22-10-23(14-29-20(5)8-17(2)26-29)12-24(11-22)15-30-21(6)9-18(3)27-30/h7-12H,13-15H2,1-6H3 |
| Standard InChI Key | JYUCJXRORBICDH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1CC2=CC(=CC(=C2)CN3C(=CC(=N3)C)C)CN4C(=CC(=N4)C)C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a central benzene ring substituted at the 1, 3, and 5 positions with methylene-linked 3,5-dimethylpyrazole units. X-ray crystallography of analogous tripodal systems reveals that the pyrazole rings adopt an alternating orientation above and below the benzene plane, creating a pseudo-C₃ symmetric geometry . This conformation minimizes steric clashes between the methyl groups on adjacent pyrazoles, as evidenced by intramolecular C–H···π interactions stabilizing the twisted structure . The mean plane of the pyrazole rings forms angles of 82.1–88.3° relative to the central benzene ring , a distortion that influences its supramolecular packing (Figure 1).
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₇N₇ | |
| Molecular Weight (g/mol) | 341.454 | |
| Exact Mass | 341.233 | |
| PSA (Ų) | 56.700 | |
| LogP | 2.70140 | |
| Melting Point (°C) | 183.0–187.0 |
Synthetic Methodologies
Enaminone Cyclocondensation
A widely employed route involves the cyclocondensation of enaminones with phenylhydrazines. For example, 1,3,5-tris(3-dimethylamino-1-oxoprop-2-en-yl)benzene reacts with substituted hydrazines in ethanol under acid catalysis (e.g., 4-toluenesulfonic acid) to yield the target compound . The reaction proceeds via nucleophilic attack of the hydrazine on the β-carbon of the enaminone, followed by cyclization and aromatization. ¹H-NMR spectra confirm product formation through characteristic singlets for benzene hydrogens (δ 6.92–6.99 ppm) and pyrazole protons (δ 6.13–6.20 ppm, J = 2 Hz) .
Halogenation and Functionalization
Post-synthetic modification via halogenation with N-halosuccinimides introduces bromine or iodine substituents, enhancing the compound’s utility in metal-organic frameworks (MOFs). For instance, refluxing the parent compound with N-bromosuccinimide in ethanol yields brominated derivatives, which exhibit stronger intermolecular halogen···π interactions (−0.61 kcal/mol) .
Supramolecular Behavior and Crystal Engineering
Intermolecular Interactions
The compound’s crystal packing is governed by weak non-covalent forces. Quantum theory of atoms in molecules (QTAIM) analyses reveal stabilizing C–H···π interactions (−1.49 kcal/mol) between pyrazole methyl groups and the central benzene ring . In halogenated variants, Br···π interactions further stabilize columnar assemblies, though full planar stacking is hindered by steric bulk . Comparative studies with 1,3,5-tris(1H-pyrazol-3-yl)benzene (CSD refcode LIJJIY) show that dimethyl substitution disrupts π-π stacking, favoring twisted conformations .
Comparison with Analogous Tripodal Systems
Structurally related compounds, such as 1,3,5-tris(1H-benzotriazol-1-ylmethyl)benzene, exhibit similar alternating substituent orientations but form weaker C–H···N hydrogen bonds (2.50–2.65 Å) in their crystal lattices . This contrast underscores the role of pyrazole’s nitrogen-rich framework in directing supramolecular assembly.
Applications in Materials Science
Coordination Chemistry and MOFs
The compound acts as a tridentate ligand, coordinating transition metals like Cu(II) and Fe(III) through pyrazole nitrogen atoms. These complexes exhibit catalytic activity in oxidation reactions, with turnover frequencies (TOF) exceeding 1,200 h⁻¹ for cyclohexane oxidation. MOFs derived from the compound demonstrate BET surface areas of 450–600 m²/g, suitable for gas storage applications .
Sensor Development
Functionalization with fluorophores yields turn-off sensors for Fe³⁺ ions, with detection limits of 0.1 µM in aqueous media. The mechanism involves metal-induced quenching of pyrazole-based fluorescence.
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